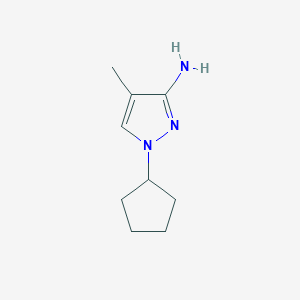

1-cyclopentyl-4-methyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-cyclopentyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C9H15N3 . It is used in research and is not intended for human or veterinary use.

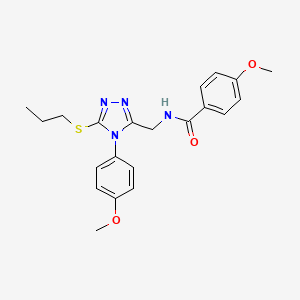

Molecular Structure Analysis

The InChI code for “1-cyclopentyl-4-methyl-1H-pyrazol-3-amine” is 1S/C9H15N3/c1-7-9(10)6-12(11-7)8-4-2-3-5-8;/h6,8H,2-5,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-cyclopentyl-4-methyl-1H-pyrazol-3-amine” has a molecular weight of 165.24 . The compound is in solid form .Aplicaciones Científicas De Investigación

Pharmaceutical Research

1-Cyclopentyl-4-methyl-1H-pyrazol-3-amine: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development . Its structure is a part of the pyrazole family, which is known for its relevance in creating compounds with various therapeutic properties. This compound can be used to synthesize molecules that may act as inhibitors or activators of certain biological pathways, potentially leading to new treatments for diseases.

Agrochemical Development

In the field of agrochemicals, 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine serves as an intermediate in the synthesis of pesticides and herbicides . The pyrazole ring is a common motif in the structure of many agrochemicals due to its stability and reactivity, allowing for the creation of compounds that can protect crops from pests and diseases.

Material Science

This compound is also valuable in material science, where it can be used to create novel polymers or as a monomer in polymerization reactions . Its unique chemical properties can contribute to the development of materials with specific characteristics, such as increased durability or enhanced thermal stability.

Biochemical Research

In biochemical research, 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine is utilized in the study of enzyme inhibition and receptor binding . It can be a key component in assays that help understand the interaction between small molecules and biological macromolecules, which is crucial for the discovery of new biochemical pathways and targets.

Chemical Synthesis

As a versatile chemical reagent, this compound finds applications in organic synthesis, where it can be used to introduce the pyrazole moiety into larger molecules . Its reactivity allows chemists to construct complex structures that are otherwise challenging to synthesize.

Environmental Science

Lastly, 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine plays a role in environmental science research. It can be part of studies looking into the degradation of organic compounds in the environment or the development of environmentally friendly synthesis methods .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s suggested that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and antiparasitic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine . .

Propiedades

IUPAC Name |

1-cyclopentyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUEXFDQGFROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-4-methyl-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)

![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)